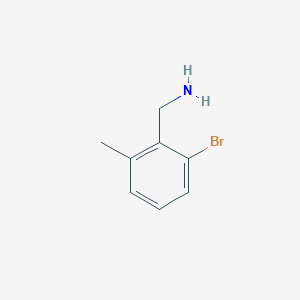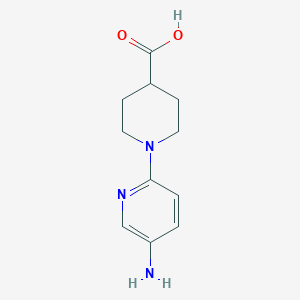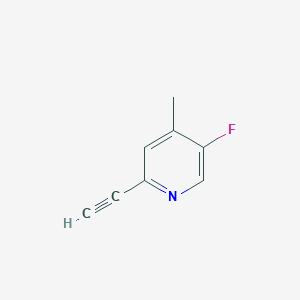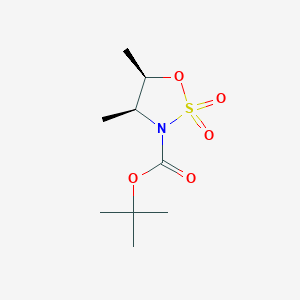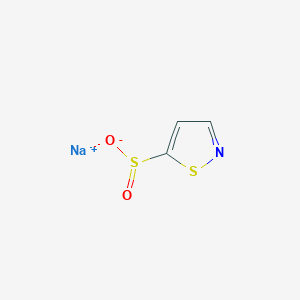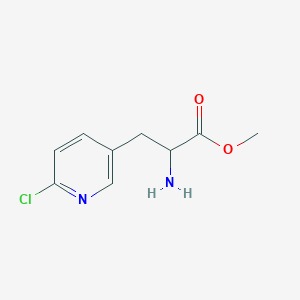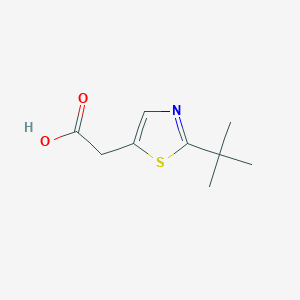
2-(2-(tert-Butyl)thiazol-5-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(tert-Butyl)thiazol-5-yl)acetic acid is a compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(tert-Butyl)thiazol-5-yl)acetic acid typically involves the reaction of thiazole derivatives with tert-butyl groups under controlled conditions. One common method involves the use of tert-butyl bromide and thiazole in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions: 2-(2-(tert-Butyl)thiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, often at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
科学研究应用
2-(2-(tert-Butyl)thiazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting microbial infections.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals
作用机制
The mechanism of action of 2-(2-(tert-Butyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For instance, thiazole derivatives are known to inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
相似化合物的比较
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness: 2-(2-(tert-Butyl)thiazol-5-yl)acetic acid is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and make it a valuable intermediate in the synthesis of other thiazole-based compounds .
属性
分子式 |
C9H13NO2S |
|---|---|
分子量 |
199.27 g/mol |
IUPAC 名称 |
2-(2-tert-butyl-1,3-thiazol-5-yl)acetic acid |
InChI |
InChI=1S/C9H13NO2S/c1-9(2,3)8-10-5-6(13-8)4-7(11)12/h5H,4H2,1-3H3,(H,11,12) |
InChI 键 |
GFYMQPWUXFTPLA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NC=C(S1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


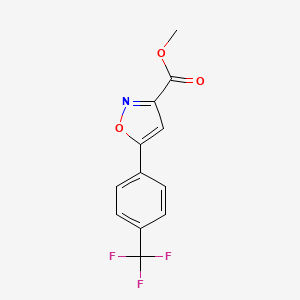
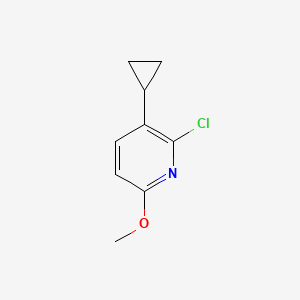
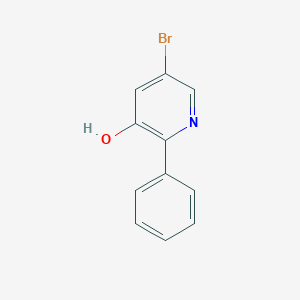
![N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine](/img/structure/B12966134.png)
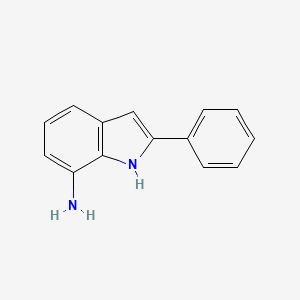
![2-Bromo-6,7-dichlorobenzo[d]thiazole](/img/structure/B12966139.png)
